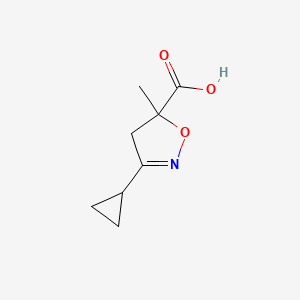

3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid

Description

3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid is a bicyclic heterocyclic compound featuring an isoxazole core partially saturated at the 4,5-positions. The molecule contains a cyclopropyl substituent at position 3, a methyl group at position 5, and a carboxylic acid functional group, also at position 4. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and steric constraints from the cyclopropyl moiety.

Properties

IUPAC Name |

3-cyclopropyl-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(7(10)11)4-6(9-12-8)5-2-3-5/h5H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNQAZNJBMNQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597687-08-5 | |

| Record name | 3-cyclopropyl-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl ketones with hydroxylamine to form the isoxazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Heterocycle Core :

- The isoxazole core (oxygen and nitrogen) in the target compound contrasts with imidazole (two nitrogens) in dacarbazine and indazole (fused benzene-imidazole) in the methyl ester analog. Isoxazoles are less basic than imidazoles, affecting solubility and binding interactions .

- Oxazolidine derivatives (e.g., ) contain both oxygen and nitrogen but are fully saturated, enhancing conformational flexibility compared to the partially saturated isoxazole .

Carboxylic acids are also prone to ionization at physiological pH, influencing bioavailability .

Synthetic Complexity: The cyclopropyl-isoxazole scaffold requires specialized synthesis routes, such as [3+2] cycloadditions, whereas imidazole derivatives like dacarbazine are more straightforward to functionalize .

Biological Activity

3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid (CAS No. 1597687-08-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

- Molecular Formula : CHNO

- Molecular Weight : 169.18 g/mol

- CAS Number : 1597687-08-5

The biological activity of this compound may be attributed to its interaction with specific biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes critical for pathogen survival, particularly in the context of malaria treatment.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit key enzymes in the Plasmodium species responsible for malaria. For instance, inhibitors targeting thioredoxin reductase have shown promise in disrupting the redox balance within the parasite, leading to impaired survival and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antimalarial Efficacy :

In a study focusing on new antimalarial drug candidates, this compound was evaluated alongside other compounds for its ability to inhibit Plasmodium growth. Results indicated that this compound exhibited significant inhibitory effects on multiple Plasmodium enzymes, suggesting a potential role in malaria therapy. -

Cytotoxicity Assessment :

Another investigation assessed the cytotoxic properties of the compound against various cancer cell lines. The results demonstrated that while the compound displayed some cytotoxic effects, further optimization is needed to enhance its selectivity and efficacy against cancer cells without affecting normal cells.

Q & A

Q. What are the established synthetic routes for 3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid?

A common approach involves condensation reactions between cyclopropane derivatives and substituted isoxazole precursors. For example, refluxing sodium acetate with a cyclopropyl aldehyde and an aminothiazole analog in acetic acid can yield the target compound, followed by recrystallization from a DMF/acetic acid mixture to purify the product . Modifications to this protocol may involve adjusting stoichiometry or reaction time to optimize yield.

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. After crystal growth, diffraction data are collected and processed using software like SHELX-90 for phase determination via direct methods. The phase annealing algorithm in SHELX-90 improves success rates for larger structures by iteratively refining phases against negative quartet relationships . Structural visualization is then performed using ORTEP-3, which provides graphical representations of thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen-bonding networks observed in different crystalline polymorphs of this compound?

Graph set analysis (GSA), as described by Bernstein et al., systematically categorizes hydrogen-bonding patterns into discrete motifs (e.g., chains, rings). For conflicting polymorphic data, GSA identifies whether variations arise from solvent inclusion, temperature-dependent packing, or protonation state differences. Cross-referencing with computational models (e.g., DFT-based hydrogen-bond energy calculations) can validate observed patterns .

Q. What computational methods are recommended to validate the stereochemical configuration of the cyclopropyl moiety?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and compare them with experimental -/-NMR data. Additionally, ORTEP-3-generated structural models should be cross-checked against SHELX-refined crystallographic parameters (e.g., torsion angles, bond lengths) to confirm stereochemical consistency .

Q. How should researchers address contradictions in bioactivity data across in vitro and in vivo studies involving this compound?

Contradictions may arise from differences in assay conditions (e.g., pH, solvent) or metabolic instability. A two-step approach is recommended:

- Step 1: Replicate assays under standardized conditions (e.g., ISO-certified protocols) to minimize variability.

- Step 2: Use longitudinal study designs (e.g., multi-wave panel analyses) to track time-dependent effects, as applied in pharmacological studies of structurally related imidazole carboxamides .

Q. What are best practices for refining crystallographic phases when working with low-resolution diffraction data?

The phase annealing method in SHELX-90 is particularly effective for low-resolution (<2.0 Å) datasets. This method mimics simulated annealing by iteratively adjusting phase angles to minimize residual error, often improving solution probability by an order of magnitude. Subsequent Fourier transform maps should be analyzed for missing electron density regions, which may indicate disordered solvent molecules or alternative conformers .

Methodological Notes

- For synthesis: Always confirm product purity via HPLC-MS and elemental analysis before crystallization.

- For crystallography: Validate hydrogen-bond assignments using both GSA and Hirshfeld surface analysis to avoid overinterpretation of weak interactions .

- For computational modeling: Cross-validate DFT results with experimental spectroscopic data to ensure accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.